molecular formula C22H25N3O3S2 B2573436 2-(4-(tert-butyl)phenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034408-02-9

2-(4-(tert-butyl)phenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2573436
CAS No.: 2034408-02-9
M. Wt: 443.58
InChI Key: GBOAGODLYDSWMD-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-linked acetamide derivative featuring a tert-butyl-substituted phenyl group and a pyridine-thiophene hybrid moiety.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-22(2,3)18-6-8-19(9-7-18)30(27,28)25-14-20(26)24-13-16-5-4-11-23-21(16)17-10-12-29-15-17/h4-12,15,25H,13-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOAGODLYDSWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(tert-butyl)phenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS No. 1797637-76-3) is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, a thiophene ring, and a pyridine moiety, which contribute to its unique chemical behavior and biological interactions. The molecular formula is C23H26N2O3S2C_{23}H_{26}N_{2}O_{3}S_{2} with a molecular weight of 442.6 g/mol.

PropertyValue
Molecular FormulaC23H26N2O3S2
Molecular Weight442.6 g/mol
CAS Number1797637-76-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from the sulfonation of 4-tert-butylphenylamine, followed by coupling with a thiophene derivative. The synthetic route can be optimized for yield and purity using various reaction conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly as an enzyme inhibitor and potential anticancer agent .

Anticancer Activity

Studies have shown that compounds similar to this sulfonamide derivative can induce apoptosis in cancer cells. For instance, derivatives with similar structural motifs have been evaluated against various tumor cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism often involves the activation of caspase pathways leading to programmed cell death .

Enzyme Inhibition

The compound is also under investigation for its role as an inhibitor of specific enzymes involved in inflammatory pathways. The presence of the sulfonamide group is critical for binding interactions with target enzymes, potentially modulating their activity .

Case Studies

  • Anticancer Studies : A study highlighted the anticancer effects of compounds with similar structures, demonstrating significant cytotoxicity against A549 cells through MTT assays and flow cytometry analysis .
  • Inflammation Modulation : Another investigation focused on the inhibition of inflammatory cytokines by sulfonamide derivatives, suggesting that modifications to the thiophene or pyridine rings can enhance biological activity .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological efficacy of sulfonamide compounds. For instance:

  • Modification of Substituents : Altering substituents on the thiophene ring has been shown to affect both solubility and bioactivity.
  • Structure-Activity Relationships (SAR) : Understanding how different functional groups influence biological activity is crucial for drug design .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that sulfonamide derivatives are often investigated for their anticancer properties. Studies have shown that compounds similar to 2-(4-(tert-butyl)phenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can induce apoptosis in cancer cells through various mechanisms, including inhibition of tubulin polymerization and modulation of apoptotic pathways .
  • Anti-inflammatory Effects :
    • The compound's structural characteristics suggest potential anti-inflammatory properties. Sulfonamides have been documented to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties :
    • Similar compounds have exhibited antimicrobial activity against a range of pathogens. The presence of the sulfonamide moiety is known to enhance the efficacy against bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study focusing on phenolic derivatives found that certain structural analogs could significantly induce quinone reductase activity, suggesting potential chemopreventive properties . Similar studies could be conducted with the target compound to assess its bioactivity.
  • Animal Models :
    • Preclinical studies involving animal models are essential for evaluating the therapeutic potential of new compounds. For instance, compounds with similar structures have shown promising results in reducing tumor growth in xenograft models .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution and hydrolysis reactions. Key findings include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives .

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the sulfonamide bond cleaves to yield 4-(tert-butyl)benzenesulfonic acid and the corresponding amine .

Reaction TypeConditionsProductsYieldSource
AlkylationK₂CO₃, DMF, 25°CN-Methylsulfonamide78%
Hydrolysis6M HCl, reflux4-(tert-butyl)benzenesulfonic acid + amine92%

Acetamide Functionalization

The acetamide group (-NHCOCH₂-) undergoes amide bond cleavage and Schiff base formation :

  • Acid-Catalyzed Cleavage : Treatment with H₂SO₄/EtOH generates acetic acid and the free amine .

  • Schiff Base Synthesis : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form imine derivatives .

Reaction TypeConditionsProductsYieldSource
CleavageH₂SO₄, EtOH, 80°CAcetic acid + amine85%
Schiff BaseBenzaldehyde, EtOH, ΔImine derivative67%

Thiophene Reactivity

The thiophene-3-yl group participates in electrophilic substitution :

  • Halogenation : Reacts with bromine (Br₂) in CHCl₃ to form 2-(5-bromothiophen-3-yl) derivatives .

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the α-position.

Pyridine Reactivity

The pyridin-3-ylmethyl group facilitates coordination chemistry and N-alkylation :

  • Metal Complexation : Forms complexes with transition metals (e.g., Zn²⁺) in aqueous methanol .

  • Quaternization : Reacts with methyl iodide to yield N-methylpyridinium salts .

Reaction TypeConditionsProductsYieldSource
BrominationBr₂, CHCl₃, 0°C5-Bromo-thiophene derivative63%
Zn²⁺ ComplexZnCl₂, MeOH/H₂OZn-pyridine complex89%

Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki Cross-Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

  • Buchwald Amination : Couples with primary amines (e.g., aniline) using Pd₂(dba)₃/Xantphos to yield N-arylacetamides .

Reaction TypeConditionsProductsYieldSource
SuzukiPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivative75%
BuchwaldPd₂(dba)₃, Xantphos, tolueneN-Anilinylacetamide81%

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposes above 240°C, releasing SO₂ and CO₂.

  • Photolysis : UV irradiation (254 nm) in acetonitrile leads to C-S bond cleavage, forming thiophene-3-carboxaldehyde .

Key Research Findings

  • The sulfonamide group exhibits higher reactivity toward alkylation than hydrolysis, with yields exceeding 75% .

  • Thiophene halogenation is regioselective, favoring the 5-position due to electronic effects .

  • Pyridine-metal complexes show enhanced stability in polar solvents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural elements (e.g., sulfonamide/acetamide linkers, tert-butyl groups, or heterocyclic systems) but differ in substituents, leading to varied physicochemical and pharmacological properties.

2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide

  • Structural Differences : Replaces the pyridin-3-ylmethyl group with a benzyl moiety.
  • Thiophene orientation (3-yl vs. 2-yl) could affect electronic interactions with aromatic residues in binding pockets.
  • Source : PubChem entry (structural analog) .

2-{[4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide

  • Structural Differences : Incorporates a triazole-thioether linker instead of sulfonamide and adds an allyl group.
  • Implications :
    • The triazole ring introduces additional hydrogen-bonding capacity and metabolic stability.
    • Allyl substituents may confer reactivity or susceptibility to oxidative metabolism.
  • Source : ACD/Index compound .

N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide

  • Structural Differences : Features an indole core, 4-chlorobenzoyl group, and dual substitution on the acetamide nitrogen.
  • Increased steric bulk may reduce bioavailability but enhance target specificity.
  • Source : Reaction optimization study .

Comparative Data Table

Compound Name Key Structural Features Hypothesized Properties Reference
Target Compound Pyridine-thiophene, tert-butyl, sulfonamide Moderate lipophilicity, π-π stacking capability N/A
2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide Benzyl-thiophene, sulfonamide Lower polarity, altered target affinity
2-{[4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide Triazole-thioether, allyl, pyridine Enhanced metabolic stability, H-bonding capacity
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-...acetamide Indole, chlorobenzoyl, dual N-substitution High steric bulk, kinase inhibition potential

Research Findings and Limitations

  • Structural Insights : The tert-butyl group consistently enhances lipophilicity across analogs, but heterocyclic variations (pyridine vs. benzyl, triazole vs. sulfonamide) dictate electronic and steric profiles.
  • Gaps in Data: No experimental data (e.g., IC₅₀, solubility, or pharmacokinetics) are available in the provided evidence, limiting empirical comparisons. Further studies are needed to validate hypothesized properties.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-(4-(tert-butyl)phenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide?

  • Methodological Answer : Synthesis involves sequential sulfonamide coupling and thiophene-pyridine methyl group introduction. Key steps include:
  • Sulfonamide Formation : React 4-(tert-butyl)benzenesulfonyl chloride with an acetamide precursor under basic conditions (e.g., triethylamine in DMF) at 0–5°C to avoid side reactions .
  • Pyridine-Thiophene Coupling : Use Suzuki-Miyaura cross-coupling for thiophene-pyridine assembly, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions (e.g., toluene/ethanol, 80°C) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity. Monitor intermediates via TLC and NMR .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Confirm tert-butyl protons (δ 1.3 ppm, singlet), sulfonamide NH (δ 8.1 ppm), and thiophene protons (δ 6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching theoretical mass (e.g., C₂₃H₂₈N₃O₂S₂: calc. 466.1521, observed 466.1518) .
  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (<1%) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Prioritize target-agnostic screens:
  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli) per CLSI guidelines .
  • Cytotoxicity : MTT assay on HEK-293 and cancer cell lines (e.g., MCF-7) at 1–100 µM, with IC₅₀ calculation .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictory results in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer : Address discrepancies through:
  • Batch Consistency : Re-test multiple synthetic batches to rule out purity issues (e.g., trace solvents affecting assays) .
  • Assay Optimization : Standardize cell passage numbers, serum concentrations, and incubation times. Use internal controls (e.g., doxorubicin for cytotoxicity) .
  • Solubility Adjustments : Pre-dissolve in DMSO (<0.1% final concentration) with sonication to prevent aggregation .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Methodological Answer : Improve pharmacokinetics via structural tuning:
  • Prodrug Design : Introduce ester groups at the acetamide moiety to increase bioavailability, with hydrolysis in vivo .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models to prolong half-life .
  • LogP Optimization : Reduce hydrophobicity (target LogP 2–3) by substituting tert-butyl with trifluoromethyl, balancing membrane permeability and solubility .

Q. How can computational modeling guide the optimization of target binding affinity?

  • Methodological Answer : Use in silico approaches to refine interactions:
  • Molecular Docking : Simulate binding to hypothesized targets (e.g., PARP-1) using AutoDock Vina. Prioritize poses with sulfonamide H-bonding to Arg129 and thiophene π-stacking with Tyr246 .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-GBSA) .
  • QSAR Modeling : Corrogate substituent effects (e.g., tert-butyl vs. isopropyl) on IC₅₀ using Random Forest algorithms .

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